molecular formula C10H17N3S B8284163 2-(6-Dimethylaminomethyl-2-pyridylthio)ethylamine

2-(6-Dimethylaminomethyl-2-pyridylthio)ethylamine

Cat. No.: B8284163
M. Wt: 211.33 g/mol
InChI Key: MMXPLVHYZUUVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Dimethylaminomethyl-2-pyridylthio)ethylamine is a useful research compound. Its molecular formula is C10H17N3S and its molecular weight is 211.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

2-[6-[(dimethylamino)methyl]pyridin-2-yl]sulfanylethanamine

InChI

InChI=1S/C10H17N3S/c1-13(2)8-9-4-3-5-10(12-9)14-7-6-11/h3-5H,6-8,11H2,1-2H3

InChI Key

MMXPLVHYZUUVAJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=CC=C1)SCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cysteamine hydrochloride (3.43 g, 0.030 mol) is added to a suspension of 60% sodium hydride in mineral oil (2.5 g, 0.0625 mol) in dry dimethylformamide (30 ml) and is warmed to 80° C. A solution of 6-dimethylaminomethyl-2-chloropyridine (5.0 g, 029.4 mol) in 30 ml of dry dimethylformamide is added dropwise and the reaction temperature is increased to 125° C. for 2 hours. The reaction is cooled, diluted with ethanol (60 ml) and the salts are removed by filtration before evaporating to dryness. This residue is dissolved in chloroform, washed with water and extracted into dilute hydrochloric acid. The acidic extract is neutralized with sodium carbonate and the product is extracted into chloroform, dried and evaporated to give 4.4 g. This residual oil is distilled to give 2.74 g of pure product, bp: 109°-114° C./0.25 mm.
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

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